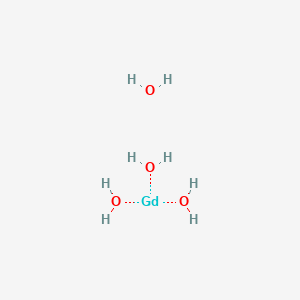
Gadolinium(III) hydroxide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium(III) hydroxide hydrate is a chemical compound with the formula Gd(OH)₃·xH₂O. It is a white solid that is commonly found in its hydrated form, where x represents the number of water molecules bound to the compound. This compound is known for its unique properties, including its potential use in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium(III) hydroxide hydrate can be synthesized through several methods:
Hydrothermal Method: This involves dissolving an appropriate amount of gadolinium salt in water and adding sodium hydroxide solution.
Precipitation Method: This method involves reacting gadolinium salt with sodium hydroxide to form this compound precipitate.
Industrial Production Methods
Industrial production of this compound typically involves the precipitation method due to its simplicity and efficiency. The reaction is carried out in large reactors where gadolinium nitrate is reacted with sodium hydroxide to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium(III) hydroxide hydrate undergoes several types of chemical reactions:
Substitution Reactions: It can react with various acids to form gadolinium salts and water.
Common Reagents and Conditions
Sodium Hydroxide: Used in the synthesis of this compound.
Acids: Such as hydrochloric acid, used in substitution reactions to form gadolinium salts.
Major Products
Gadolinium(III) Oxide: Formed upon decomposition of this compound.
Gadolinium Salts: Formed through substitution reactions with acids.
Applications De Recherche Scientifique
Gadolinium(III) hydroxide hydrate has a wide range of applications in scientific research:
Medical Imaging: It is used as a precursor for gadolinium-based contrast agents in magnetic resonance imaging (MRI) due to its high magnetic moment.
Materials Science: It serves as a precursor for the synthesis of other gadolinium compounds and materials, which are used in catalysts, fluorescent agents, and rare earth materials.
Mécanisme D'action
The mechanism of action of gadolinium(III) hydroxide hydrate primarily involves its high magnetic moment, which makes it suitable for use in MRI contrast agents. When used in drug delivery, the nanoparticles facilitate the controlled release of drugs by acting as a coating agent . The molecular targets and pathways involved include the interaction with magnetic fields and the binding to specific drug molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadolinium(III) Chloride: Another gadolinium compound used in various applications, including as a precursor for other gadolinium-based materials.
Gadolinium(III) Nitrate: Used in the synthesis of gadolinium(III) hydroxide hydrate and other gadolinium compounds.
Uniqueness
This compound is unique due to its ability to form nanoparticles that are non-cytotoxic and can be used for drug delivery and imaging applications. Its high magnetic moment also makes it particularly valuable in medical imaging .
Propriétés
Formule moléculaire |
GdH8O4 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
gadolinium;tetrahydrate |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2 |
Clé InChI |
CACRGERVACQNQO-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















